N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride
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Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H28ClN5O3S and its molecular weight is 466. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been associated with the inhibition of prostaglandin biosynthesis . Prostaglandins are lipid compounds that play key roles in inflammation and pain signaling .
Mode of Action
It’s worth noting that non-steroidal anti-inflammatory drugs (nsaids), which share some structural similarities with this compound, exert their anti-inflammatory effects chiefly through the inhibition of prostaglandin biosynthesis .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . By inhibiting prostaglandin biosynthesis, the compound could potentially disrupt this pathway and its downstream effects.
Pharmacokinetics
The compound’s solubility in various solvents such as acetonitrile, dioxane, ethanol, methanol, n,n-dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
Based on its potential role in inhibiting prostaglandin biosynthesis, it may have anti-inflammatory effects .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S.ClH/c1-3-29-16-5-6-17-19(15-16)30-21(22-17)26(20(27)18-7-10-24(2)23-18)9-4-8-25-11-13-28-14-12-25;/h5-7,10,15H,3-4,8-9,11-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJOYNJVYMPLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NN(C=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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